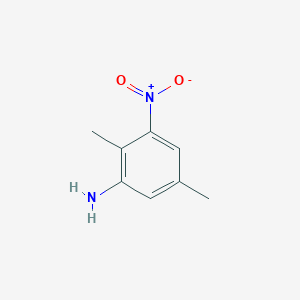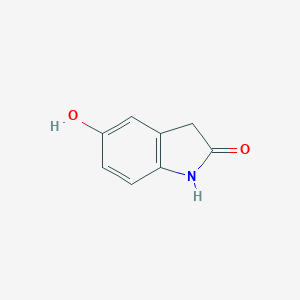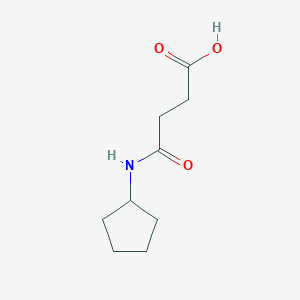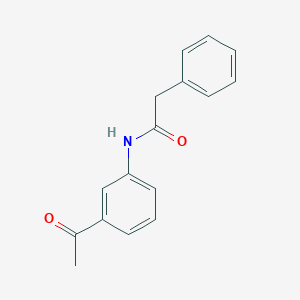
2,5-Dimethyl-3-nitroaniline
Übersicht
Beschreibung
Nitroanilines are a class of chemical compounds which consist of an aniline ring substituted with one or more nitro groups . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthesis Analysis
Nitroanilines can be synthesized through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of nitroanilines can be analyzed using techniques such as Density Functional Theory (DFT) and Hartree–Fock method . These methods can provide information about the geometrical parameters of the molecules .Chemical Reactions Analysis
Nitroanilines can undergo various chemical reactions. For example, they can participate in electrophilic substitutions, and their nitro groups can be reduced to form amines .Physical And Chemical Properties Analysis
Nitroanilines have unique physical and chemical properties. For example, they have high dipole moments due to the polar character of the nitro group . They also exhibit fluorescence properties, which can be used for sensing applications .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2,5-Dimethyl-3-nitroaniline serves as an intermediate in organic synthesis. Its nitro group can be reduced to an amine, facilitating the creation of various compounds. For example, it can undergo nucleophilic substitution reactions or be used to synthesize azo dyes .
Materials Science
In materials science, this compound is valuable for its electronic properties. It can be used in the design of organic semiconductors or as a component in molecular electronics due to its ability to donate and accept electrons .
Medicinal Chemistry
2,5-Dimethyl-3-nitroaniline may be utilized in medicinal chemistry to develop pharmaceuticals. Its structure can be incorporated into larger, biologically active molecules that could serve as drug precursors or active pharmaceutical ingredients .
Dyes and Pigments
This compound can be a precursor in the synthesis of dyes and pigments. Its molecular structure allows for the creation of various colorants used in textiles, inks, and coatings .
Perfumery
While not a common ingredient, nitroaniline derivatives could potentially be used in perfumery to synthesize complex organic molecules that contribute to fragrances .
Industrial Applications
In industrial applications, 2,5-Dimethyl-3-nitroaniline might be used in the synthesis of polymers or as a corrosion inhibitor due to its potential interaction with metal surfaces .
Safety And Hazards
Zukünftige Richtungen
The future research directions in the field of nitroanilines could involve exploring their potential applications in various fields such as medicine, sensing, and material science . Further studies could also focus on improving the synthesis methods and understanding the properties and mechanisms of these compounds .
Eigenschaften
IUPAC Name |
2,5-dimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSIWCOYONWAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302225 | |
| Record name | 2,5-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-nitroaniline | |
CAS RN |
62564-50-5 | |
| Record name | 2,5-Dimethyl-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62564-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062564505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62564-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)









![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
